1-Benzoyl-1h-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-1h-indole-4-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The structure of this compound consists of an indole core with a benzoyl group at the 1-position and a cyano group at the 4-position.
Preparation Methods
The synthesis of 1-Benzoyl-1h-indole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-carbonitrile with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzoyl-1h-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Scientific Research Applications
1-Benzoyl-1h-indole-4-carbonitrile has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1h-indole-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme activity, and gene expression . The benzoyl and cyano groups further modulate the compound’s reactivity and specificity towards different targets.
Comparison with Similar Compounds
1-Benzoyl-1h-indole-4-carbonitrile can be compared with other indole derivatives, such as:
1-Benzoyl-1h-indole-3-carbaldehyde: Similar in structure but with an aldehyde group at the 3-position instead of a cyano group.
1-Benzoyl-1h-indole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position.
1-Benzoyl-1h-indole-5-carbonitrile: Features a cyano group at the 5-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
503829-97-8 |
---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-benzoylindole-4-carbonitrile |
InChI |
InChI=1S/C16H10N2O/c17-11-13-7-4-8-15-14(13)9-10-18(15)16(19)12-5-2-1-3-6-12/h1-10H |
InChI Key |
FZNBNFCHDVSZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.